Mitorubrinol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mitorubrinol is a natural product found in Talaromyces aculeatus, Talaromyces flavus, and other organisms with data available.

科学的研究の応用

Antimicrobial Properties

Mitorubrinol exhibits notable antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi, which is particularly relevant in the context of increasing antibiotic resistance.

- Research Findings : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent against infections caused by these pathogens .

Antioxidant Activity

This compound has been identified as an antioxidant, which can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer.

- Case Study : In vitro assays revealed that this compound displays a significant capacity to reduce oxidative stress markers in human cell lines, indicating its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions .

Treatment of Talaromycosis

This compound plays a role in the pathogenesis of Talaromyces marneffei, contributing to its virulence. Understanding its function can aid in developing treatments for talaromycosis, an opportunistic infection primarily affecting immunocompromised individuals.

- Clinical Implications : Research indicates that this compound enhances the survival of Talaromyces marneffei within macrophages, highlighting its importance as a virulence factor and suggesting that targeting this compound could improve treatment outcomes for infected patients .

Drug Development

The unique biosynthetic pathways of this compound offer opportunities for drug development through synthetic biology approaches. By manipulating the genes involved in its synthesis, researchers can potentially create novel derivatives with enhanced therapeutic properties.

- Innovative Approaches : The identification of polyketide synthase genes responsible for this compound production opens avenues for genetic engineering to produce modified compounds with improved efficacy against resistant strains .

Food Industry

This compound's antimicrobial properties make it a candidate for use as a natural preservative in food products. Its ability to inhibit spoilage organisms could enhance food safety and shelf life.

- Potential Uses : Incorporating this compound into food formulations may provide a natural alternative to synthetic preservatives, appealing to health-conscious consumers .

Cosmetic Industry

Due to its antioxidant properties, this compound is being explored as an ingredient in cosmetic formulations aimed at reducing skin aging and improving skin health.

- Market Trends : The growing demand for natural ingredients in cosmetics positions this compound as a valuable addition to skincare products designed to combat oxidative damage and promote skin vitality .

Data Table: Summary of Applications

特性

CAS番号 |

3215-47-2 |

|---|---|

分子式 |

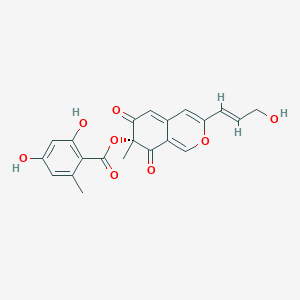

C21H18O8 |

分子量 |

398.36 |

IUPAC名 |

[(7R)-3-[(E)-3-hydroxyprop-1-enyl]-7-methyl-6,8-dioxoisochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate |

InChI |

InChI=1S/C21H18O8/c1-11-6-13(23)9-16(24)18(11)20(27)29-21(2)17(25)8-12-7-14(4-3-5-22)28-10-15(12)19(21)26/h3-4,6-10,22-24H,5H2,1-2H3/b4-3+/t21-/m1/s1 |

SMILES |

CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CCO)C)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。